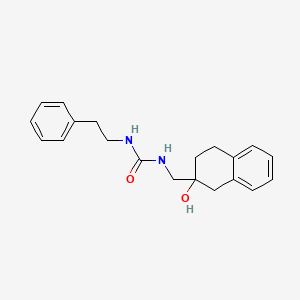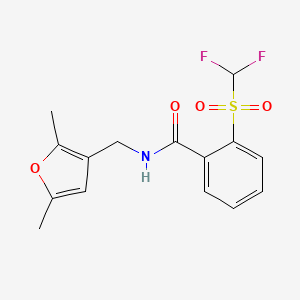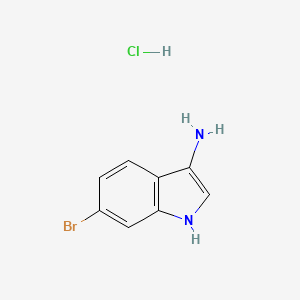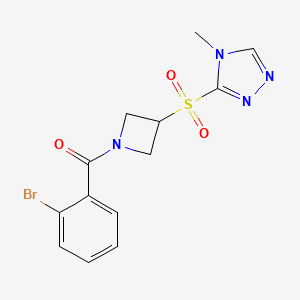![molecular formula C16H15FN2O B3017975 1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091380-49-2](/img/structure/B3017975.png)
1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C16H15FN2O and its molecular weight is 270.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytochrome P450 Isoform Inhibition
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in assessing potential drug-drug interactions due to the metabolism of diverse drugs by these enzymes. Potent and selective chemical inhibitors are used in vitro to decipher the involvement of specific CYP isoforms in drug metabolism, highlighting the significance of understanding the selectivity of inhibitors like 1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide in pharmacological research (Khojasteh et al., 2011).
Fluorinated Chemical Alternatives
The transition to fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) reflects an ongoing industrial shift. These alternatives, including compounds with structures similar to this compound, are used in various applications, from fluoropolymer manufacture to surface treatments. However, their safety for humans and the environment remains under scrutiny due to limited available data, underscoring the need for further research on such chemicals (Wang et al., 2013).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP), which share structural characteristics with this compound, serve as platforms for developing chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors demonstrate the potential of similarly structured compounds in analytical chemistry and biosensing applications (Roy, 2021).
Pharmacophore Design for CNS Agents
The stereochemistry of compounds like phenylpiracetam and its derivatives, which include cyclopropane carboxamide motifs similar to this compound, significantly influences their pharmacological profiles. Such compounds are explored for their potential in improving cognitive functions and attenuating the impairment of cognitive functions, demonstrating the importance of specific stereochemistry in medicinal chemistry (Veinberg et al., 2015).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental persistence and toxic profiles of polyfluoroalkyl chemicals necessitate understanding their microbial degradation. Studies on compounds with structural elements related to this compound contribute to evaluating the fate of these chemicals in the environment and their potential impact on human health and ecosystems (Liu & Avendaño, 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit the extracellular signal-regulated kinases (erk1/2), which are essential nodes within the ras/raf/mek/erk signaling cascade . This pathway is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This inhibition could potentially prevent the reactivation of the pathway, which often leads to resistance when only upstream nodes like RAF and MEK are targeted .
Biochemical Pathways
The compound likely affects the RAS/RAF/MEK/ERK signaling cascade, given its potential inhibition of ERK1/2 . This pathway plays a crucial role in cell proliferation and survival, and its dysregulation is often associated with oncogenesis .
Result of Action
Inhibition of erk1/2 could potentially disrupt the ras/raf/mek/erk signaling cascade, affecting cell proliferation and survival .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-11-12-5-9-18-10-6-12/h1-6,9-10H,7-8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUYJUOMOFGADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)


amine hydrochloride](/img/structure/B3017905.png)
![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)




![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)

